Methyl 2-amino-4-iodobenzoate
Overview
Description
Methyl 2-amino-4-iodobenzoate is an organic compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-4-iodobenzoate is 1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 2-amino-4-iodobenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
“Methyl 2-amino-4-iodobenzoate” is often used in organic synthesis due to its aryl-iodide functionality . This compound can undergo various coupling reactions, providing a pathway to synthesize a wide range of organic compounds .
Precursor for Kibdelone C
The microbial dihydroxylation of “Methyl 2-iodobenzoate” forms a nonracemic iodocyclohexene carboxylate intermediate . This intermediate is a precursor for preparing kibdelone C, a complex natural product .
Preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones
“Methyl 2-iodobenzoate” may be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Sonogashira Coupling
The aryl-iodide functionality of “Methyl 2-amino-4-iodobenzoate” can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene . This reaction forms dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate , a compound that can be used in further synthetic transformations.
Safety and Hazards
Methyl 2-amino-4-iodobenzoate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H317-H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 2-amino-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRVHNXSYBHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596584 | |
Record name | Methyl 2-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-iodobenzoate | |
CAS RN |
144550-76-5 | |
Record name | Methyl 2-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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